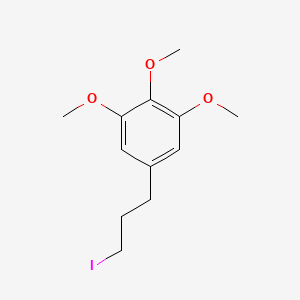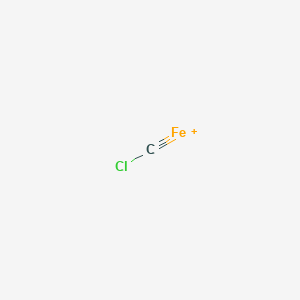
(Chloromethylidyne)iron(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Chloromethylidyne)iron(1+) is a unique organometallic compound with the chemical formula FeCCl. This compound is known for its interesting chemical properties and potential applications in various fields of science and industry. The compound consists of an iron atom bonded to a chloromethylidyne ligand, which is a carbon atom bonded to a chlorine atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethylidyne)iron(1+) typically involves the reaction of iron pentacarbonyl (Fe(CO)₅) with chloromethylidyne precursors under controlled conditions. One common method is the photolysis of iron pentacarbonyl in the presence of chloromethylidyne chloride (CCl₂). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction can be represented as follows:
[ \text{Fe(CO)}_5 + \text{CCl}_2 \rightarrow \text{FeCCl} + 5 \text{CO} ]
Industrial Production Methods
While the industrial production of (Chloromethylidyne)iron(1+) is not as widespread as other iron compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to maximize yield and purity.
化学反应分析
Types of Reactions
(Chloromethylidyne)iron(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The chloromethylidyne ligand can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under mild conditions to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) chloride (FeCl₃), while reduction may produce iron(0) species. Substitution reactions can yield a variety of organometallic compounds with different ligands.
科学研究应用
(Chloromethylidyne)iron(1+) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it a potential candidate for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as magnetic or electronic characteristics.
作用机制
The mechanism of action of (Chloromethylidyne)iron(1+) involves its interaction with molecular targets through its iron center and chloromethylidyne ligand. The iron atom can coordinate with various ligands, facilitating catalytic reactions. The chloromethylidyne ligand can participate in substitution reactions, allowing the compound to act as a versatile intermediate in organic synthesis.
相似化合物的比较
(Chloromethylidyne)iron(1+) can be compared with other similar compounds, such as:
(Methylidyne)iron(1+) (FeCH): Similar structure but with a hydrogen atom instead of chlorine.
(Bromomethylidyne)iron(1+) (FeCBr): Similar structure but with a bromine atom instead of chlorine.
(Iodomethylidyne)iron(1+) (FeCI): Similar structure but with an iodine atom instead of chlorine.
The uniqueness of (Chloromethylidyne)iron(1+) lies in its specific reactivity and the properties imparted by the chloromethylidyne ligand, which can influence the compound’s behavior in various chemical reactions and applications.
属性
CAS 编号 |
90143-32-1 |
|---|---|
分子式 |
CClFe+ |
分子量 |
103.31 g/mol |
IUPAC 名称 |
chloromethylidyneiron(1+) |
InChI |
InChI=1S/CCl.Fe/c1-2;/q;+1 |
InChI 键 |
LCBDFXFMBKIJHL-UHFFFAOYSA-N |
规范 SMILES |
C(#[Fe+])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



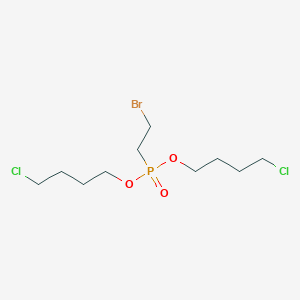
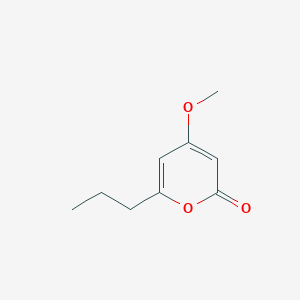
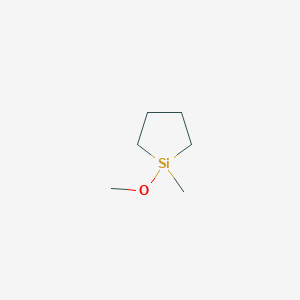
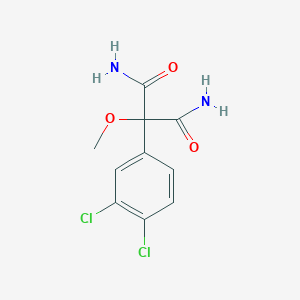
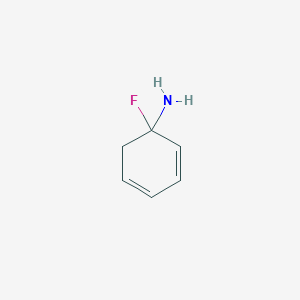
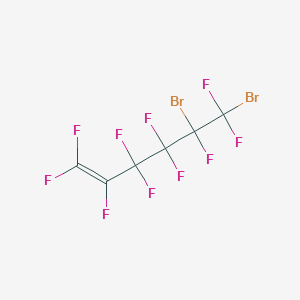
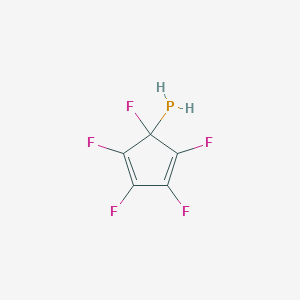
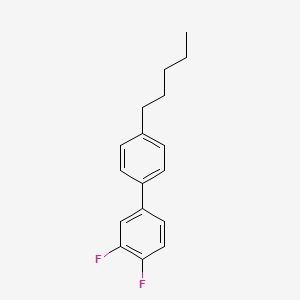

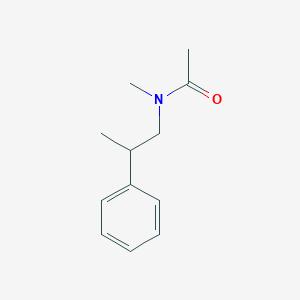
![{3-[(Oxiran-2-yl)methoxy]propyl}[tris(pentyloxy)]silane](/img/structure/B14372159.png)
![4-[2-(3-Nitrophenyl)-4-phenyl-1,2-thiazol-5(2H)-ylidene]morpholin-4-ium perchlorate](/img/structure/B14372161.png)
